molecular formula C15H27N5O2S B6970018 1-Ethyl-4-[5-[[[ethyl(methyl)sulfamoyl]amino]methyl]pyridin-2-yl]piperazine

1-Ethyl-4-[5-[[[ethyl(methyl)sulfamoyl]amino]methyl]pyridin-2-yl]piperazine

Cat. No.: B6970018
M. Wt: 341.5 g/mol
InChI Key: OJFQCJRXNDJZJV-UHFFFAOYSA-N
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Description

1-Ethyl-4-[5-[[[ethyl(methyl)sulfamoyl]amino]methyl]pyridin-2-yl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a piperazine ring substituted with an ethyl group and a pyridine ring that is further modified with an ethyl(methyl)sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-[5-[[[ethyl(methyl)sulfamoyl]amino]methyl]pyridin-2-yl]piperazine typically involves multi-step organic synthesis. One common route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.

    Substitution on the Piperazine Ring: The ethyl group is introduced to the piperazine ring via alkylation using ethyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of the Pyridine Derivative: The pyridine ring is synthesized separately, often starting from 2-chloropyridine, which undergoes nucleophilic substitution with an amine to introduce the desired substituents.

    Coupling of the Piperazine and Pyridine Rings: The final step involves coupling the piperazine derivative with the pyridine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-[5-[[[ethyl(methyl)sulfamoyl]amino]methyl]pyridin-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert sulfonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Amino or thiol-substituted pyridine derivatives.

Scientific Research Applications

1-Ethyl-4-[5-[[[ethyl(methyl)sulfamoyl]amino]methyl]pyridin-2-yl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies investigating its effects on cellular processes and its potential as an inhibitor of specific enzymes.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[5-[[[ethyl(methyl)sulfamoyl]amino]methyl]pyridin-2-yl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. Additionally, the piperazine ring can interact with receptor sites, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-4-[5-[[[methylsulfamoyl]amino]methyl]pyridin-2-yl]piperazine
  • 1-Ethyl-4-[5-[[[ethylsulfamoyl]amino]methyl]pyridin-2-yl]piperazine

Uniqueness

1-Ethyl-4-[5-[[[ethyl(methyl)sulfamoyl]amino]methyl]pyridin-2-yl]piperazine is unique due to the presence of both ethyl and methyl groups on the sulfonamide moiety, which can influence its biological activity and pharmacokinetic properties. This dual substitution can enhance its binding affinity and specificity towards certain biological targets compared to similar compounds with only one type of substituent.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-ethyl-4-[5-[[[ethyl(methyl)sulfamoyl]amino]methyl]pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N5O2S/c1-4-18(3)23(21,22)17-13-14-6-7-15(16-12-14)20-10-8-19(5-2)9-11-20/h6-7,12,17H,4-5,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFQCJRXNDJZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C=C2)CNS(=O)(=O)N(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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